
Tilmicosin
Overview
Description
Tilmicosin is a semi-synthetic 16-membered macrolide antibiotic derived from tylosin, specifically developed for veterinary use . It exhibits potent activity against Gram-positive bacteria, Mycoplasma spp., and select Gram-negative pathogens such as Pasteurella multocida and Mannheimia haemolytica, making it a cornerstone in treating respiratory infections in cattle, swine, and poultry . Its pharmacokinetic profile is characterized by extensive tissue distribution, particularly in the lungs, where concentrations are 14.28 times higher than in plasma in chickens . This preferential accumulation enhances its efficacy against respiratory pathogens.
Preparation Methods
Chemical Synthesis of Tilmicosin
Base Synthesis from this compound Thiocyanate
The synthesis of this compound often begins with this compound thiocyanate, a precursor subjected to desulfurization and subsequent acylations. A patented method outlines the conversion of this compound thiocyanate to free this compound base using triethylamine in acetone. The process involves:
-
Dissolving 50 g of this compound thiocyanate in 140 g of acetone with 20 g of water at 35–38°C .
-
Adding 9 g of triethylamine to liberate the free base, resulting in a clarified solution .
-
Reacting the base with 13.5 g of propionic anhydride to form this compound propionate, followed by filtration and further reactions to yield eto-tilmicosin .
This method emphasizes solvent selection (acetone) for its low water content, which prevents hydrolysis of reactive intermediates . The yield of this step reaches 61 g of eto-tilmicosin from 50 g of thiocyanate, demonstrating a 22% molar efficiency .
Reductive Amination for Derivative Synthesis
This compound derivatives, such as haptens for antibody production, are synthesized via reductive amination. A study describes reacting 5-O-mycaminosyltylonolide (OMT) with 3,5-dimethylpiperidine in methanol to produce 23-demycinosyl-tilmicosin . Subsequent steps involve:
-
Treating the intermediate with 1,3-diaminopropane in acetonitrile to introduce an aminopropyl side chain .
-
Purifying the product via column chromatography, achieving an 11% overall yield from demycinosyltylosin .
This method highlights the challenges of preserving acid-labile glycosidic bonds during synthesis .
Formulation Strategies for this compound
Long-Acting Injectable Preparations
A Chinese patent (CN101416978A) details a this compound long-acting injection with prolonged efficacy:
-
Composition : 10–20 g this compound dissolved in 25–75 mL propylene glycol, adjusted to pH 5.5–6.5 with phosphoric acid .
-
Sterilization : Autoclaving at 100°C for 30 minutes ensures stability without degradation .
-
Alternative Solvents : Ethanol, glycerol, or polyethylene glycol (PEG-400) can replace propylene glycol to modulate viscosity and bioavailability .
Table 1: Formulation Variations in this compound Injections
Component | Range | Function |
---|---|---|
This compound | 10–20 g/100 mL | Active ingredient |
Propylene glycol | 25–75 mL/100 mL | Solubilizer |
pH | 5.5–6.5 | Stability optimization |
This formulation achieves sustained release over 72 hours in bovine trials, attributed to the solvent’s slow absorption rate .
Laboratory-Scale Solution Preparation
For in vitro studies, this compound phosphate is dissolved in organic solvents or aqueous buffers:
-
Organic Solvents : Solubility in ethanol, DMSO, and DMF exceeds 25 mg/mL, enabling stock solutions for cell culture assays .
-
Aqueous Buffers : Direct dissolution in PBS (pH 7.2) at 10 mg/mL avoids organic residues, critical for toxicity studies .
Derivative Synthesis for Specialized Applications
Haptens for Immunoassays
This compound haptens are synthesized to develop antibodies for residue detection in food products. Key steps include:
-
Iodide Displacement : Reacting demycinosyltylosin with iodine to form a 23-iodo intermediate .
-
Amination : Substituting iodide with 1,3-diaminopropane to introduce a primary amine group for protein conjugation .
This approach addresses the challenge of retaining immunogenic epitopes while enabling covalent linkage to carrier proteins .
Prodrug Development
Eto-tilmicosin, a prodrug with enhanced bioavailability, is synthesized via propionylation of the free base. The reaction’s efficiency depends on:
-
Stoichiometry : A 1:1.2 molar ratio of this compound to propionic anhydride ensures complete acylation .
Analytical and Quality Control Methods
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 290 nm is standard for quantifying this compound and its derivatives . Impurities, such as desmycosin, are controlled to <0.5% in commercial batches .
Stability Testing
Long-term stability studies reveal:
-
Thermal Degradation : Heating above 60°C accelerates decomposition, necessitating lyophilization for storage .
-
pH Sensitivity : Solutions below pH 5 undergo hydrolysis, forming inactive metabolites .
Industrial-Scale Production Challenges
Solvent Recovery
Acetone, used in synthesis, is recycled via distillation to reduce costs. However, residual water (>2%) compromises reaction yields, requiring stringent drying protocols .
Waste Management
Propionic acid byproducts are neutralized with sodium hydroxide, generating sodium propionate for disposal. Environmental regulations mandate <50 ppm residual solvent in effluents .
Chemical Reactions Analysis
Types of Reactions: Tilmicosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its basic character, which is utilized in its extraction and purification processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dibutylammonium phosphate, acetonitrile, and phosphoric pentoxide. The conditions often involve acidic or basic environments to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its phosphate derivative and other related compounds used in veterinary medicine .
Scientific Research Applications
Tilmicosin has a wide range of scientific research applications. It is used in the development of monoclonal antibodies for immunoassays, which are crucial for detecting residues in milk and animal tissues . Additionally, this compound-loaded polymeric nanoparticles have been developed to improve its bioavailability and practical applications . In microbiology, this compound is used to study its effects on bacterial protein synthesis and its potential as an antibacterial agent .
Mechanism of Action
Tilmicosin exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the addition of new amino acids, effectively stopping bacterial growth . This compound also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .
Comparison with Similar Compounds
Structural and Functional Analogues
Tylosin
- Origin : Natural macrolide produced by Streptomyces fradiae .
- Spectrum : Overlaps with tilmicosin but is less potent against Gram-negative bacteria and Mycoplasma .
- Pharmacokinetics : this compound demonstrates superior lung tissue penetration (AUClung/AUCplasma = 14.28 in chickens) compared to tylosin .
- Regulatory Limits : EU maximum residue limits (MRLs) in milk are stricter for this compound (50 µg/kg) than tylosin (100 µg/kg) .
Tiamulin
- Class : Pleuromutilin antibiotic with macrolide-like activity .
- Spectrum : Effective against swine dysentery and mycoplasmal infections but lacks this compound’s broad Gram-negative coverage .
- Resistance: Tiamulin-resistant isolates of M. synoviae show cross-resistance to macrolides, whereas this compound retains efficacy at MIC ≤0.0098 µg/mL in susceptible strains .
Acetylisovaleryltylosin Tartrate (ATLL)
- Mechanism : ATLL inhibits intracellular Toxoplasma gondii proliferation, while this compound exerts extracellular parasiticidal effects .
- Efficacy: EC50 values against T. gondii are comparable (this compound: 17.96 µM; ATLL: 10.67 µM), but this compound’s safety margin (non-toxic up to 460 µM in Vero cells) is superior .
Antimicrobial Activity (MIC Comparisons)
Research Findings
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
- Optimal PK/PD Index : AUC24h/MIC correlates strongly with efficacy (R² = 0.92) for P. multocida and M. gallisepticum .
- Dosage Optimization :
Resistance and Clinical Outcomes
- Resistance rates for this compound are low: 0.8% in M. haemolytica and 6.9% in P. multocida .
- No correlation exists between MIC values and treatment failure in bovine respiratory disease (BRD) cases, supporting its reliability .
Comparative Advantages and Limitations
Advantages
- Tissue Penetration : Superior lung bioavailability compared to tylosin and tiamulin .
- Anti-Inflammatory Effects : Reduces LPS-induced prostaglandin E2 (PGE2) in alveolar macrophages, mitigating inflammatory damage .
- Safety: Non-toxic to host cells at therapeutic concentrations (e.g., ≤460 µM in Vero cells) .
Limitations
Q & A
Basic Research Questions
Q. What are the standard protocols for determining the minimum inhibitory concentration (MIC) of Tilmicosin against bacterial pathogens in vitro?
- Methodological Answer : MIC assays should follow the broth microdilution method as per CLSI guidelines. Prepare serial dilutions of this compound (e.g., 0.25–256 µg/mL) in Mueller-Hinton broth. Inoculate with bacterial suspensions (e.g., S. aureus, Mycoplasma hyopneumoniae) adjusted to 1–5 × 10⁵ CFU/mL. Incubate for 18–24 hours at 37°C under aerobic or microaerophilic conditions. MIC is defined as the lowest concentration with no visible growth. Validate results using quality control strains and replicate experiments .
Q. How does this compound modulate innate immune responses in bovine mammary epithelial (MAC-T) cells during bacterial infection?
- Methodological Answer : Treat MAC-T cells with S. aureus (MOI 100:1) for 2 hours, followed by this compound exposure. Use flow cytometry to measure apoptosis (e.g., Annexin V/PI staining) and phosphorylation of MAPK pathways (e.g., ERK1/2, p38). Quantify ROS production via fluorescent probes (e.g., DCFH-DA) and cytokine secretion (IL-1β, IL-6, TNF-α) via qRT-PCR or ELISA. Triplicate experiments with ANOVA and Tukey post-hoc analysis are recommended .
Q. What pharmacokinetic (PK) parameters should be prioritized when evaluating this compound in swine models?
- Methodological Answer : Key parameters include:
- Cmax (peak plasma concentration) and Tmax (time to Cmax) derived from concentration-time curves.
- AUC₀–∞ (area under the curve) calculated via the trapezoidal method.
- T½λz (elimination half-life) from terminal slope analysis.
- Vd/F (volume of distribution) and Cl/F (clearance) using non-compartmental models (e.g., Phoenix WinNonlin). Validate assays via HPLC with LOD ≤1.2 µg/kg and recovery rates ≥80% .
Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., plasma, lung tissue)?
- Methodological Answer : Use reversed-phase HPLC with UV detection at 280 nm. Prepare mobile phases with dibutylammonium phosphate buffer (pH 6.5) and acetonitrile. Calibrate using standard curves (50–2500 µg/L). Validate linearity (R² ≥0.996), sensitivity (LOD/LOQ ≤3.9 µg/kg), and recovery rates (≥80%). For tissue samples, homogenize in acetonitrile and centrifuge to remove particulates .
Advanced Research Questions
Q. How can researchers address discrepancies in reported MIC values for this compound against Pasteurella multocida (Pm) across studies?
- Methodological Answer : Discrepancies may arise from strain variability, growth media, or incubation conditions. Standardize testing using CLSI-approved media (e.g., CAMHB supplemented with 2–5% lysed horse blood). Include reference strains (e.g., ATCC 15783) and cross-validate with broth microdilution and agar dilution methods. Perform meta-analyses to identify trends in MIC distributions (e.g., MIC₅₀ = 4.0 µg/mL, MIC₉₀ = 8.0 µg/mL for Pm) .
Q. What experimental designs are optimal for extrapolating this compound PK data from swine to other livestock species (e.g., cattle, poultry)?
- Methodological Answer : Conduct cross-species PK studies using allometric scaling. Measure this compound concentrations in serum, lung macrophages, and epithelial tissues post-administration. Account for species-specific factors:
- Gastric emptying rates : Poultry have faster gastric transit, requiring enteric-coated formulations.
- Tissue penetration : Prioritize lung tissue sampling due to this compound’s high pulmonary accumulation.
- Dose adjustments : Align with bodyweight (e.g., 16–40 mg/kg) and treatment duration (7–14 days). Validate using compartmental modeling (e.g., two-compartment open model) .
Q. How can researchers resolve contradictions between this compound’s antibacterial and immunomodulatory mechanisms in in vivo models?
- Methodological Answer : Use dual-pathogen challenge models (e.g., S. aureus + PRRSV) to assess interactions. Measure bacterial load (CFU counts) alongside immune markers (e.g., macrophage activation, cytokine profiles). Employ transcriptomic analysis (RNA-seq) to identify pathways (e.g., NF-κB, MAPK) modulated by this compound. Compare outcomes in immunocompetent vs. immunosuppressed animals to isolate direct vs. immune-mediated effects .
Q. What methodological strategies optimize detection of this compound isomers (e.g., cis-8-epimer) in HPLC analysis?
- Methodological Answer : Use gradient elution (82:18 to 60:40 mobile phase ratio) with a C18 column (5 µm, 4.6 × 250 mm). Identify isomers via relative retention times: trans-isomer (RRT 0.95), cis-isomer (RRT 1.00), cis-8-epimer (RRT 1.05). Validate peak purity using diode-array detection (DAD) and spiked samples. Ensure resolution ≥1.5 between adjacent peaks. Report isomer content if >3% of total .
Q. Safety and Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile) and NIOSH-approved respirators (N95) to avoid dermal/respiratory exposure. Implement local exhaust ventilation and eyewash stations. Decontaminate spills with absorbent materials (e.g., vermiculite) and 70% ethanol. Store at 2–8°C in airtight containers. Monitor for acute toxicity symptoms (e.g., respiratory distress in avian models) .
Q. How should researchers mitigate cardiac toxicity risks in avian models during this compound dosing studies?
- Methodological Answer : Conduct dose-ranging studies in chickens (e.g., 45-day Roman chickens) to establish thresholds. Monitor heart rate (HR), left ventricular pressure (LVSP), and ±dp/dtmax via telemetry. Avoid doses >40 mg/kg, which correlate with LVEDP elevation and mortality. Use echocardiography to assess cardiac function pre- and post-treatment .
Q. Data Analysis and Reporting
Q. How can researchers statistically validate differences in cytokine levels (e.g., IL-6) between this compound-treated and control groups?
- Methodological Answer : Use ANOVA with Tukey’s post-hoc test for multiple comparisons. Report mean ± SEM from ≥3 independent experiments. Calculate effect sizes (Cohen’s d) and power analysis (≥80%) to confirm significance (p <0.05). For non-normal distributions, apply Kruskal-Wallis test with Dunn’s correction .
Q. What criteria define robust PK/PD relationships for this compound in respiratory infection models?
- Methodological Answer : Correlate AUC/MIC ratios with therapeutic outcomes (e.g., bacterial eradication). Target AUC/MIC ≥125 for Gram-positive pathogens. Use Monte Carlo simulations to predict clinical efficacy (e.g., >90% probability of target attainment). Validate with lung tissue concentration data (e.g., lung-to-serum ratio ≥10:1) .
Properties
Key on ui mechanism of action |
Tilmicosin has in vitro activity against gram-positive organisms and mycoplasma and is active against certain gram-negative organisms, such as Hemophilus somnus, Mannheimia (Pasteurella) hemolytica, and Pasteurella multocida. However, M. hemolytica is more sensitive than P. multocida to tilmicosin. Other gram-negative organisms tested, including Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella, and Serratia species, are very resistant to tilmicosin. Some strains of Actinomyces also are extremely resistant to tilmicosin. The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ Macrolides have been reported to modify the host immune and inflammatory responses both in vivo and in vitro. /The authors/ examined the in vitro effect of the macrolides tilmicosin and tylosin, which are only used in the veterinary clinic, on the production of nitric oxide (NO), prostaglandin E2 (PGE2) and cytokines by lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs). Compared with 5 ug/mL, tilmicosin and tylosin concentrations of 10 ug/mL and 20 ug/mL significantly decreased the production of 6-keto-prostaglandin F1alpha (6-keto-PGF1alpha), PGE2, NO, tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1beta and IL-6, and increased IL-10 production. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression were also significantly reduced. These results support the opinion that macrolides may exert an anti-inflammatory effect through modulating the synthesis of several mediators and cytokines involved in the inflammatory process. |
---|---|
CAS No. |
108050-54-0 |
Molecular Formula |
C46H80N2O13 |
Molecular Weight |
869.1 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45?,46-/m1/s1 |
InChI Key |
JTSDBFGMPLKDCD-FXBZMSTBSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Key on ui other cas no. |
108050-54-0 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
In water, 1.5X10-2 mg/L at 25 °C (est) |
Synonyms |
20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin EL 870 EL-870 MICOTIL 300 tilmicosin |
vapor_pressure |
4.6X10-32 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.